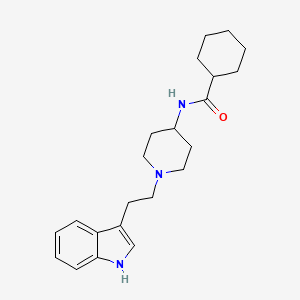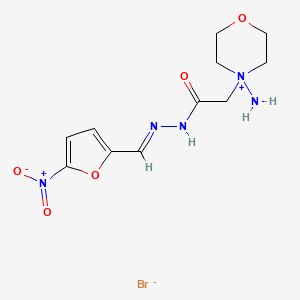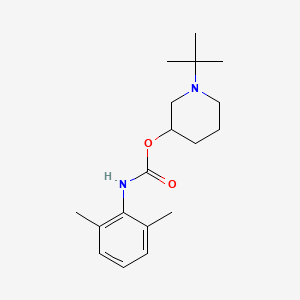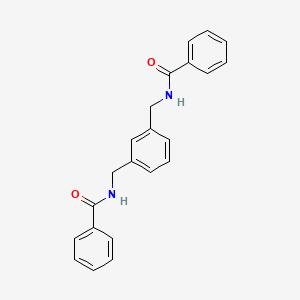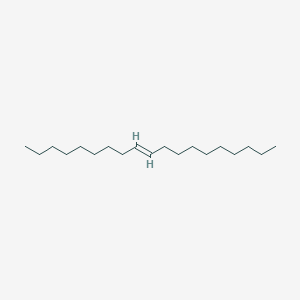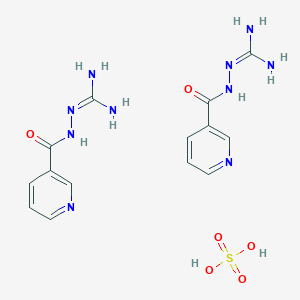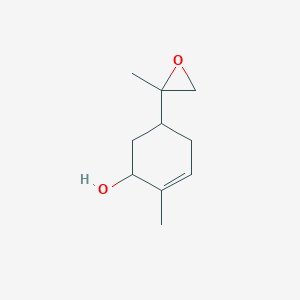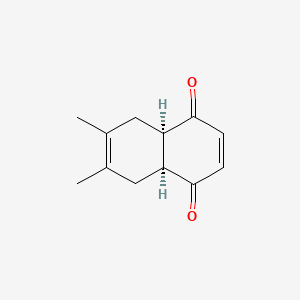
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a chemical compound with a unique structure that belongs to the class of tetrahydronaphthalene derivatives This compound is characterized by its two methyl groups at positions 6 and 7, and a tetrahydronaphthalene core with a 1,4-dione functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the introduction of methyl groups at the desired positions can be achieved through alkylation reactions. Subsequent oxidation steps can introduce the dione functionality at positions 1 and 4.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and oxidation processes efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The methyl groups and other positions on the naphthalene ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce diols or other reduced compounds.
Applications De Recherche Scientifique
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it of interest in the development of pharmaceuticals or agrochemicals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The dione functionality can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene: Similar in structure but with different substituents, leading to distinct reactivity and applications.
(1S,4aR,8aS)-4,7-Dimethyl-1-(propan-2-yl)-1,2,4a,5,8,8a-hexahydronaphthalene: Another related compound with variations in the substituent groups.
Uniqueness
The uniqueness of (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione lies in its specific arrangement of methyl groups and the dione functionality, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
35774-01-7 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H14O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-4,9-10H,5-6H2,1-2H3/t9-,10+ |
Clé InChI |
IQXXMOWPSFRMSL-AOOOYVTPSA-N |
SMILES isomérique |
CC1=C(C[C@H]2[C@@H](C1)C(=O)C=CC2=O)C |
SMILES canonique |
CC1=C(CC2C(C1)C(=O)C=CC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


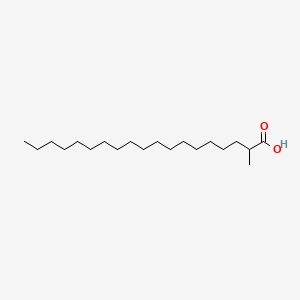
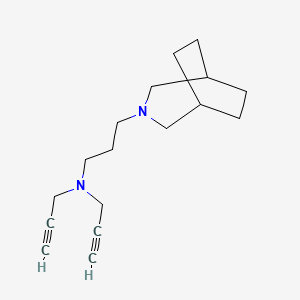
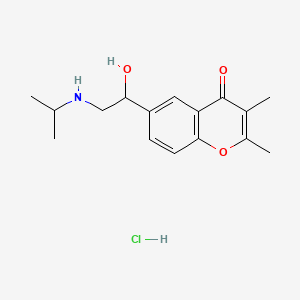
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
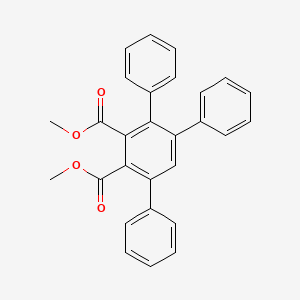
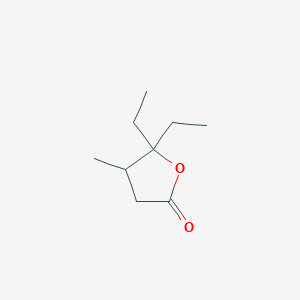
![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
